

BSJ-03-123: A Comparative Guide to a Selective CDK6 Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121

[Get Quote](#)

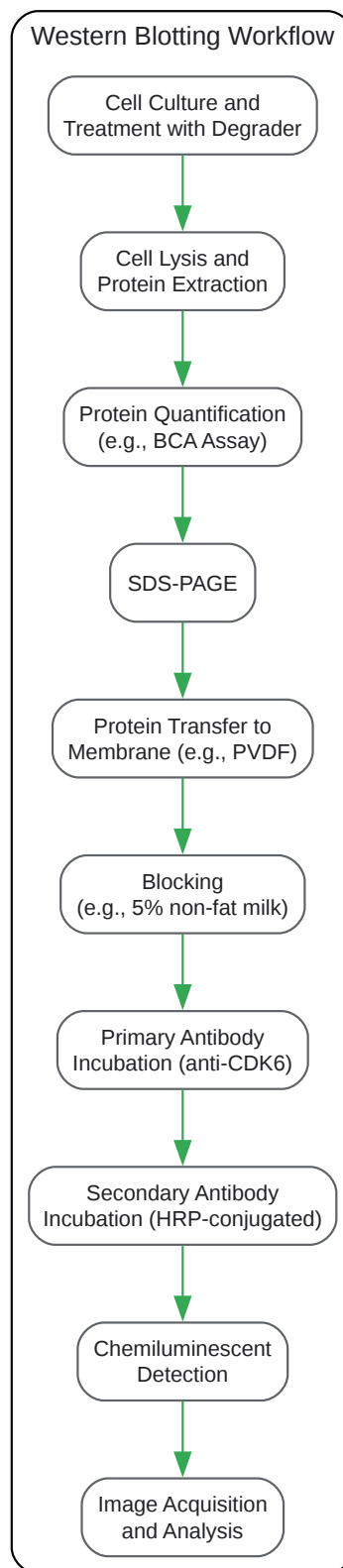
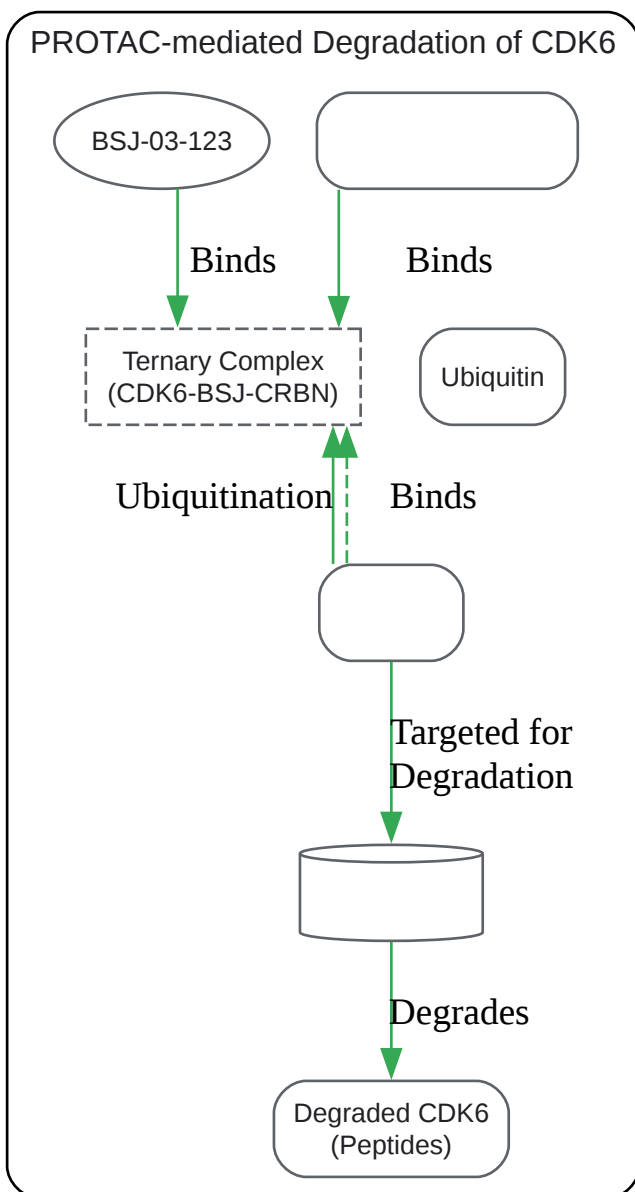
In the landscape of cancer therapeutics, the selective targeting of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK6 has emerged as a significant target, particularly in hematological malignancies like acute myeloid leukemia (AML). **BSJ-03-123**, a potent and selective small-molecule degrader of CDK6, represents a novel therapeutic approach by not just inhibiting but eliminating the CDK6 protein. This guide provides a comprehensive comparison of **BSJ-03-123** with other selective CDK6 inhibitors and related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

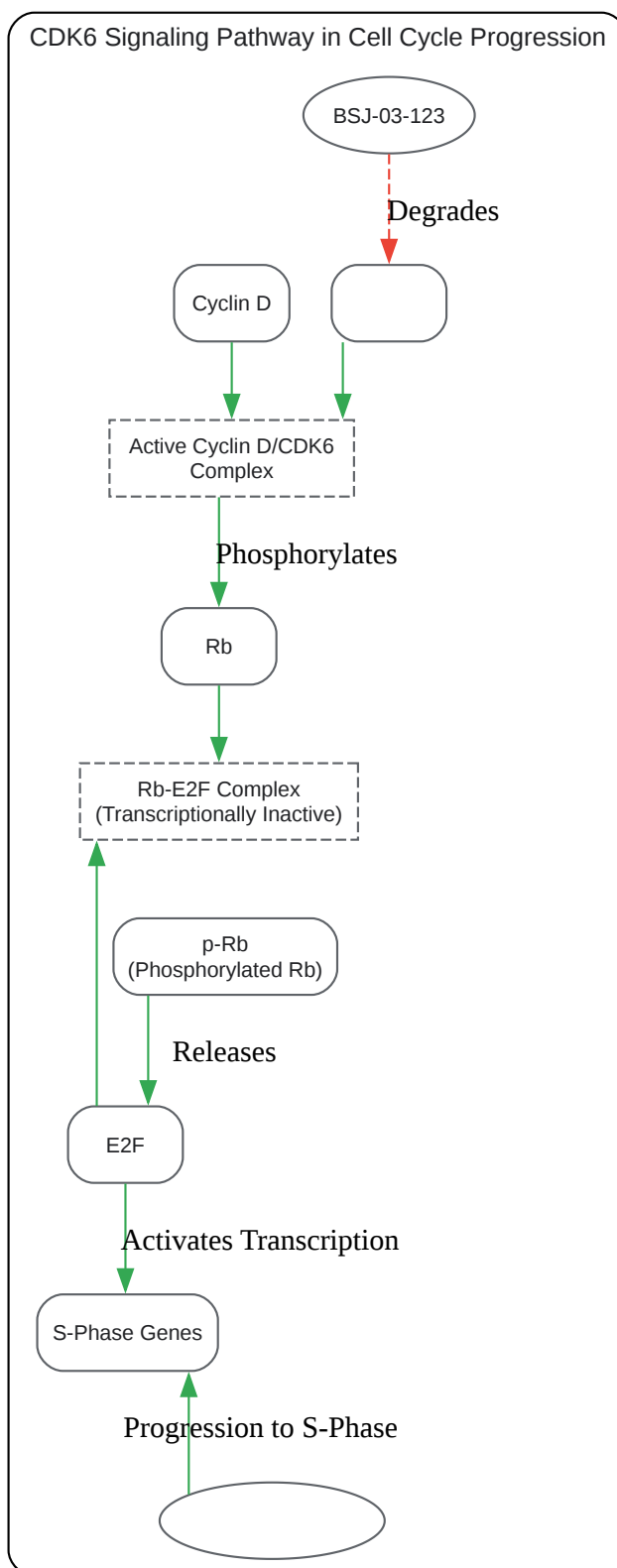
Executive Summary

BSJ-03-123 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of CDK6.^{[1][2][3][4]} Unlike traditional kinase inhibitors that block the enzyme's active site, **BSJ-03-123** recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.^{[2][4]} This mechanism offers a distinct advantage by removing the entire protein, potentially overcoming resistance mechanisms associated with kinase inhibitor therapies.^[4] This guide will compare the inhibitory and degradation activities of **BSJ-03-123** with a selective CDK4 degrader (BSJ-04-132), a dual CDK4/6 degrader (BSJ-03-204), and clinically approved dual CDK4/6 inhibitors.

Mechanism of Action: PROTAC-mediated Degradation

BSJ-03-123 functions as a molecular bridge, bringing CDK6 into proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to CDK6, marking it for destruction by the cell's natural protein disposal system, the proteasome. This targeted protein degradation is a catalytic process, with a single molecule of **BSJ-03-123** capable of inducing the degradation of multiple CDK6 proteins.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BSJ-03-123 | Active Degraders: R&D Systems [rndsystems.com]
- 2. Homolog-Selective Degradation as a Strategy to Probe the Function of CDK6 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [BSJ-03-123: A Comparative Guide to a Selective CDK6 Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2452121#bsj-03-123-versus-other-selective-cdk6-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com